

Introduction: A Bio-Inspired Surfactant for Advanced Applications

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *N-Decyl-D-gluconamide*

Cat. No.: B096182

[Get Quote](#)

N-Decyl-D-gluconamide (CAS No. 18375-62-7) is a non-ionic surfactant of significant interest in biochemical and pharmaceutical research. Its structure, derived from the natural sugar D-glucose, imparts a unique combination of effective detergency and biocompatibility. Unlike ionic surfactants, which carry a net electrical charge, **N-Decyl-D-gluconamide**'s neutral headgroup makes it exceptionally mild and less likely to denature sensitive proteins. This characteristic is paramount in applications such as the solubilization and stabilization of membrane proteins for structural and functional studies. This guide provides a comprehensive overview of its chemical and physical properties, its behavior in aqueous solutions, and validated protocols for its characterization and use.

Molecular Structure and Synthesis

The defining feature of **N-Decyl-D-gluconamide** is its amphiphilic nature, consisting of two distinct moieties:

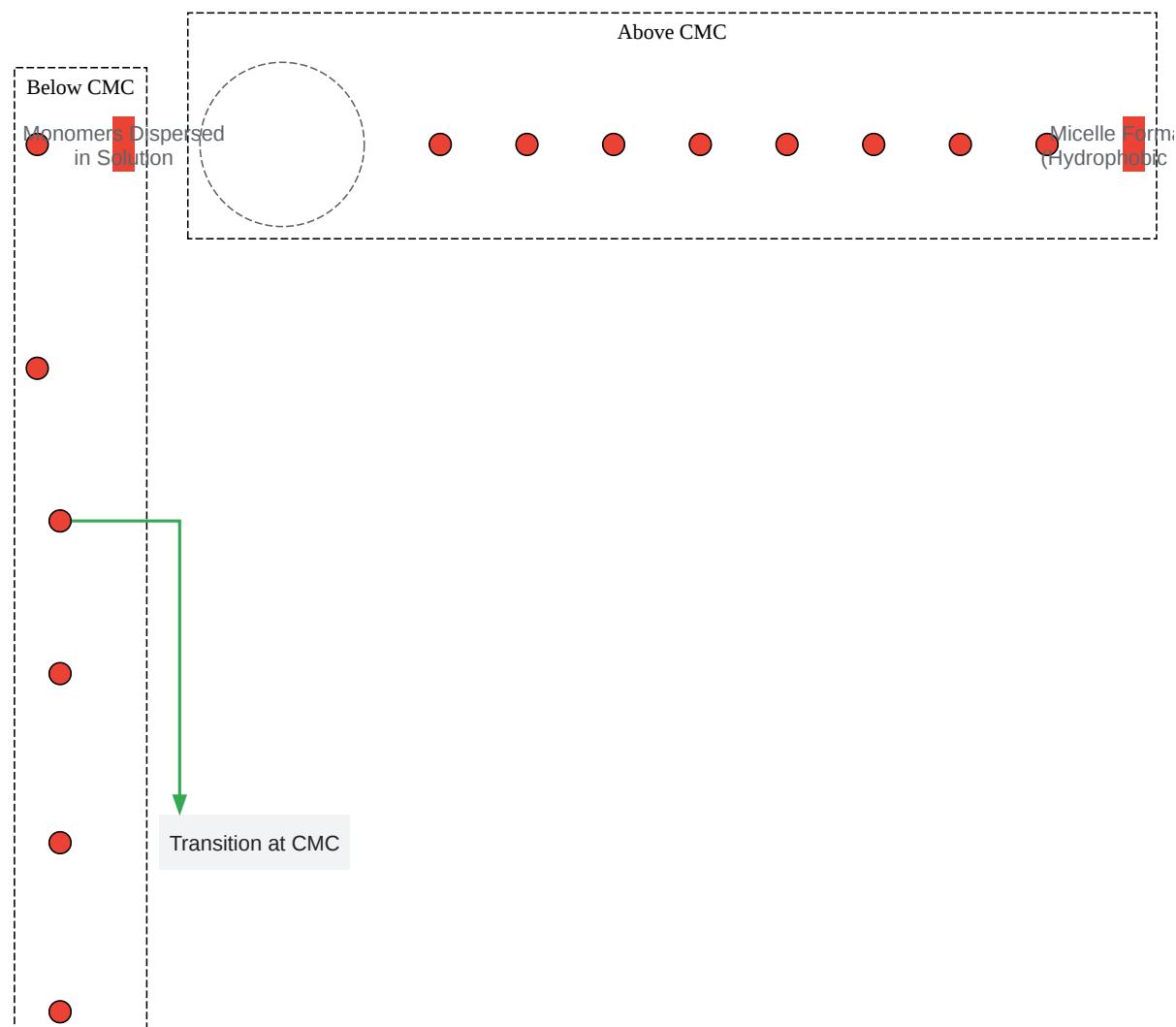
- A Hydrophilic "Head": This is a linear D-gluconamide group, derived from D-gluconic acid. It contains five hydroxyl (-OH) groups, which are capable of extensive hydrogen bonding with water, rendering this part of the molecule highly water-soluble.[1]
- A Hydrophobic "Tail": This is a ten-carbon alkyl chain (n-decyl group) that is repelled by water and preferentially interacts with non-polar environments, such as lipids or the hydrophobic cores of proteins.

These two components are joined by a stable amide linkage.^[1] The specific stereochemistry of the headgroup is (2R,3S,4R,5R), inherited from its D-gluconic acid precursor.^[1]

The conventional synthesis route involves the reaction of D-glucono-1,5-lactone with decylamine, typically in a suitable solvent like methanol.^[1] This reaction opens the lactone ring and forms the stable amide bond, yielding the final product.

Core Physicochemical Properties

The bulk properties of **N-Decyl-D-gluconamide** are critical for its handling, formulation, and application. Key quantitative data are summarized below.


Property	Value	Source(s)
IUPAC Name	(2R,3S,4R,5R)-N-decyl-2,3,4,5,6-pentahydroxyhexanamide	[1] [2]
CAS Number	18375-62-7	[1]
Molecular Formula	C ₁₆ H ₃₃ NO ₆	[1] [3]
Molecular Weight	335.44 g/mol	[1] [2] [3]
Appearance	Solid at room temperature	[1]
Density	1.166 g/cm ³	[1]
Boiling Point	638.9°C at 760 mmHg	[1]
Flash Point	340.2°C	[1]
Solubility	Good solubility in polar solvents (e.g., water)	[1]

Behavior in Aqueous Solution: Micellization and the Critical Micelle Concentration (CMC)

The most important functional characteristic of a surfactant is its ability to self-assemble in solution. Below a certain concentration, **N-Decyl-D-gluconamide** dissolves as individual

molecules (monomers). As the concentration increases, the hydrophobic tails of the monomers begin to aggregate to minimize their contact with water. This cooperative process leads to the formation of thermodynamically stable, colloidal-sized aggregates called micelles.[4]

In a typical micelle, the hydrophobic decyl tails form a non-polar core, while the hydrophilic gluconamide headgroups form an outer shell, remaining in contact with the aqueous solvent. This transition from monomers to micelles occurs at a specific concentration known as the Critical Micelle Concentration (CMC).[4]

[Click to download full resolution via product page](#)

Caption: Self-assembly of surfactant monomers into a micelle at the CMC.

The specific CMC value for **N-Decyl-D-gluconamide** is not widely reported in scientific literature.^[5] However, the CMC is heavily influenced by the length of the hydrophobic alkyl chain; for a homologous series of surfactants, a longer chain leads to a lower CMC because the greater hydrophobicity provides a stronger driving force for micellization.^[5] We can therefore estimate its behavior by comparing it to structurally similar non-ionic surfactants.

Surfactant	Alkyl Chain Length	Class	CMC (mM)
Octyl Glucoside	C8	Glucoside	20–25
N-Decyl-D-gluconamide	C10	Gluconamide	Not Readily Available ^[5]
Decyl Glucoside	C10	Glucoside	0.8–2.2
Dodecyl Maltoside (DDM)	C12	Maltoside	0.17

Given that Decyl Glucoside (C10 tail) has a CMC around 2 mM, it is reasonable to infer that **N-Decyl-D-gluconamide** would have a CMC in a similar low-millimolar range, likely lower than its C8 analog (N-Octyl-D-gluconamide) and higher than a C12 analog.

Key Applications in Drug Development and Research

The primary application for **N-Decyl-D-gluconamide** and related mild, non-ionic surfactants is the extraction and solubilization of integral membrane proteins.^[3] These proteins reside within the lipid bilayer of cells and are notoriously difficult to study due to their insolubility in aqueous buffers.

The solubilization process works as follows:

- **Membrane Disruption:** When introduced to a cell membrane preparation at a concentration above the CMC, the surfactant monomers partition into the lipid bilayer.
- **Micelle Formation:** As more surfactant is added, the bilayer is disrupted, and mixed micelles are formed containing membrane proteins, lipids, and surfactant molecules.

- Stabilization: The hydrophobic transmembrane domains of the protein are shielded from water by the hydrophobic core of the detergent micelle, while the hydrophilic domains remain exposed to the aqueous buffer, thus keeping the protein soluble and stable.

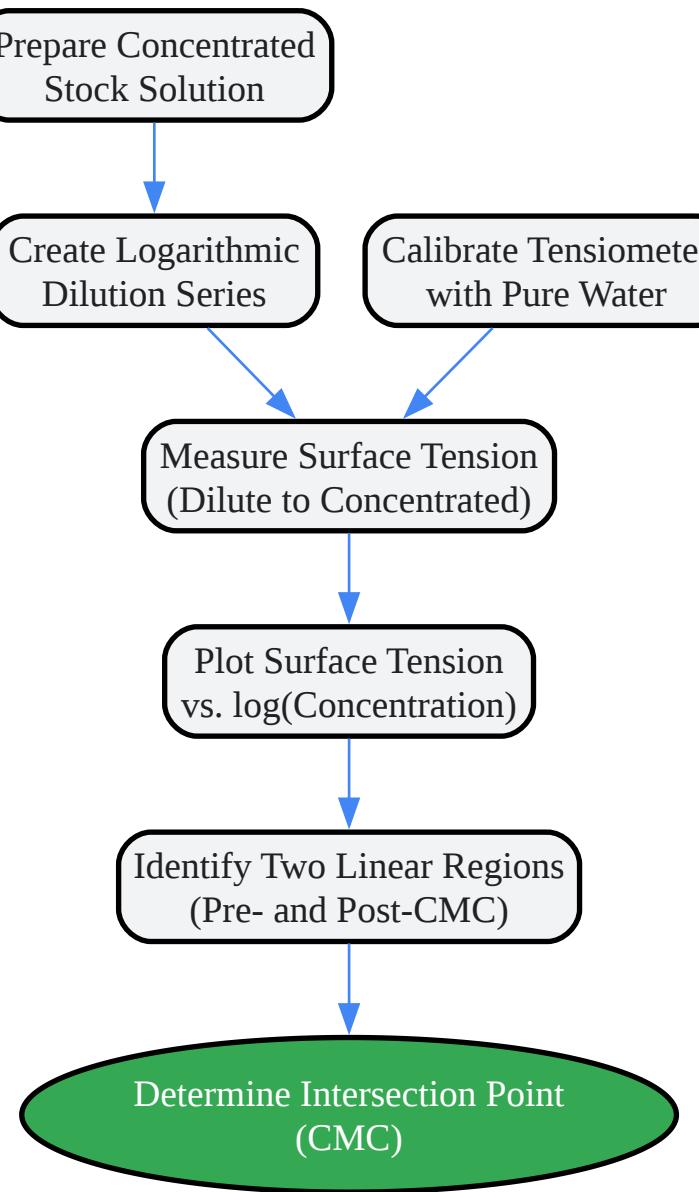
The mild, non-denaturing nature of **N-Decyl-D-gluconamide** is crucial for preserving the protein's native three-dimensional structure and, consequently, its biological function.[2] This allows for subsequent purification and analysis by techniques such as cryo-electron microscopy (CryoEM) or functional assays.[6]

Experimental Protocol: Determination of Critical Micelle Concentration by Surface Tensiometry

This protocol describes a robust, self-validating method to determine the CMC of **N-Decyl-D-gluconamide**.

Causality and Principle: Surface tension is a measure of the cohesive energy present at the interface of a liquid. Surfactant monomers are surface-active, meaning they preferentially adsorb at the air-water interface, disrupting the cohesive forces between water molecules and thus lowering the surface tension. As surfactant concentration increases, the surface becomes saturated with monomers. Any further addition of surfactant above this point (the CMC) results in the formation of micelles within the bulk solution rather than further packing at the surface. Consequently, the surface tension remains relatively constant above the CMC.[4] The CMC is identified as the inflection point in a plot of surface tension versus the logarithm of surfactant concentration.[5]

Materials:


- **N-Decyl-D-gluconamide** powder
- High-purity water (e.g., 18.2 MΩ·cm)
- Precision analytical balance
- Volumetric flasks and pipettes
- Surface Tensiometer (e.g., Du Noüy ring or Wilhelmy plate method)

- Magnetic stirrer and stir bars

Step-by-Step Methodology:

- Prepare Stock Solution: Accurately weigh a sufficient amount of **N-Decyl-D-gluconamide** to prepare a concentrated stock solution (e.g., 50 mM) in high-purity water. Ensure complete dissolution.
- Create Dilution Series: Prepare a series of dilutions from the stock solution, covering a wide concentration range both below and above the expected CMC (e.g., from 0.01 mM to 20 mM). Using a logarithmic dilution series is efficient.
- Instrument Calibration: Calibrate the surface tensiometer according to the manufacturer's instructions, typically using high-purity water. Ensure the probe (ring or plate) is impeccably clean.
- Measure Surface Tension:
 - Start with the most dilute solution and proceed to the most concentrated to minimize cross-contamination.
 - Pour the sample into the measurement vessel and allow it to equilibrate to a constant temperature (e.g., 25°C).
 - Measure the surface tension. Record the value once it is stable.
 - Thoroughly clean and dry the probe between each measurement.
- Data Analysis:
 - Plot the measured surface tension (γ , in mN/m) on the y-axis against the logarithm of the surfactant concentration ($\log C$) on the x-axis.
 - The resulting plot should show two distinct linear regions: a steeply declining slope at low concentrations and a plateau (near-zero slope) at high concentrations.
 - Fit a straight line to each of these two regions.

- The CMC is the concentration corresponding to the intersection point of these two lines.

[Click to download full resolution via product page](#)

Caption: Workflow for CMC determination using the surface tension method.

Safety and Handling

A specific Safety Data Sheet (SDS) for **N-Decyl-D-gluconamide** is not readily available. However, data from the closely related non-ionic surfactant Decyl Glucoside can serve as a useful proxy for general handling precautions.

- Hazards: This class of chemical is typically classified as causing serious eye damage/irritation (GHS Category 1 or 2A) and may cause skin irritation (GHS Category 2).[\[1\]](#)
It may also be harmful if swallowed.[\[1\]](#)
- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[\[1\]](#)[\[7\]](#)
- Handling: Avoid creating dust. Use in a well-ventilated area. Wash hands thoroughly after handling.
- First Aid:
 - Eyes: In case of contact, immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[\[1\]](#)[\[7\]](#)
 - Skin: Wash off with soap and plenty of water.
 - Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical advice.

Always consult the specific SDS provided by the supplier before handling any chemical.

References

- A Comparative Analysis of N-alkyl-D-gluconamides as High-Efficacy Surfactants. (n.d.). BenchChem. Retrieved January 13, 2026.
- A Comparative Analysis of the Critical Micelle Concentration of N-Hexyl-D-gluconamide and Alternative Non-ionic Surfactants. (n.d.). BenchChem. Retrieved January 13, 2026.
- Gaudin, N., et al. (2001). Synthesis and Surface Properties of N-Alkyl-N-methylgluconamides and N-Alkyl-N-methyllactobionamides. *Journal of Colloid and Interface Science*, 240(2), 552-558. [\[Link\]](#)
- **N-Decyl-D-gluconamide** - 18375-62-7. (n.d.). Vulcanchem. Retrieved January 13, 2026.
- A Comparative Guide: N-Hexyl-D-gluconamide vs. Octyl glucoside for Membrane Protein Extraction. (n.d.). BenchChem. Retrieved January 13, 2026.
- Decyl glucoside SDS, 58846-77-8 Safety Data Sheets. (2019). ECHEMI. Retrieved January 13, 2026.
- Solubilization of Membrane Proteins. (n.d.). Sigma-Aldrich. Retrieved January 13, 2026.

- Scholtysek, P. M., et al. (1989). Solubilization of bacterial membrane proteins using alkyl glucosides and dioctanoyl phosphatidylcholine. *Biochimica et Biophysica Acta (BBA) - Biomembranes*, 979(1), 90-98. [\[Link\]](#)
- Scheme 1 Synthesis of the decyl glycoside of D-glucose. (n.d.).
- Methods for the solubilisation of membrane proteins: the micelle-aneous world of membrane protein solubilisation. (2022). *Biochemical Society Transactions*, 50(2), 901-910. [\[Link\]](#)
- SAFETY DATA SHEET DECYL GLUCOSIDE. (n.d.). Natural Bulk Supplies. Retrieved January 13, 2026.
- Safety Data Sheet: Decyl glucoside. (n.d.). Carl Roth. Retrieved January 13, 2026.
- Safety Data Sheet: Decyl glucoside (UK). (n.d.). Carl Roth. Retrieved January 13, 2026.
- Critical micelle concentration. (n.d.). Wikipedia. Retrieved January 13, 2026.
- Solubilization of Membrane Proteins using designed protein WRAPS. (2025). *bioRxiv*. Retrieved January 13, 2026.
- A Surfactant Concentration Model for the Systematic Determination of the Critical Micellar Concentration and the Transition Width. (2020). *Molecules*, 25(21), 5188. [\[Link\]](#)
- Decyl glucoside as a sustainable surfactant for cosmetic formulations: environmental stability under hardness, pH, and temperature variations. (2024). *RSC Advances*, 14(1), 1-10. [\[Link\]](#)
- Critical Micelle Concentrations in Surfactant Mixtures and Blends by Simulation. (2021). *Langmuir*, 37(22), 6806-6815. [\[Link\]](#)
- Surface tension at CMC (γ CMC) and critical micelle concentrations (CMC) values of gemini alkyldeoxy-D-glucitolammonium surfactants. (2014). *PLOS ONE*. Retrieved January 13, 2026.
- N-(β -D-Glucopyranosyl)- and N-(2-acetamido-2-deoxy- β -D-glucopyranosyl) amides as inhibitors of glycogen phosphorylase. (2007). *Bioorganic & Medicinal Chemistry*, 15(15), 5126-5136. [\[Link\]](#)
- Synthesis of n-dodecyl glucoside by direct method. (2008). *Journal of Chemical Industry and Engineering (China)*, 59(1), 224-228. [\[Link\]](#)

- A Simplified Preparation of N-Acetyl-D-glucosamine. (1956). Bulletin of the Chemical Society of Japan, 29(4), 542-542. [[Link](#)]
- Synthesis and characterization of N-octanoyl-beta-D-glucosylamine, a new surfactant for membrane studies. (1993). Biochimica et Biophysica Acta (BBA) - Biomembranes, 1148(1), 47-56. [[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. angenechemical.com [angenechemical.com]
- 2. Solubilization of bacterial membrane proteins using alkyl glucosides and dioctanoyl phosphatidylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Methods for the solubilisation of membrane proteins: the micelle-aneous world of membrane protein solubilisation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. naturalbulksupplies.com [naturalbulksupplies.com]
- To cite this document: BenchChem. [Introduction: A Bio-Inspired Surfactant for Advanced Applications]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b096182#n-decyl-d-gluconamide-chemical-and-physical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com